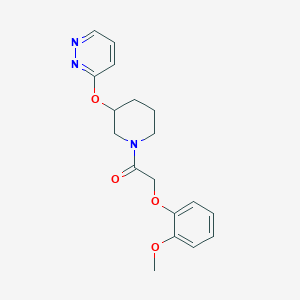
2-(2-Methoxyphenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxyphenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is a complex organic compound that features a combination of methoxyphenoxy and pyridazin-3-yloxy groups attached to a piperidin-1-yl ethanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Methoxyphenoxy Intermediate
- Reacting 2-methoxyphenol with an appropriate halogenated ethanone under basic conditions to form the 2-(2-methoxyphenoxy)ethanone intermediate.
- Reaction conditions: Use of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures.
-
Formation of the Pyridazin-3-yloxy Intermediate
- Reacting 3-hydroxypyridazine with a suitable halogenated piperidine derivative to form the 3-(pyridazin-3-yloxy)piperidine intermediate.
- Reaction conditions: Use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) at room temperature.
-
Coupling of Intermediates
- Coupling the 2-(2-methoxyphenoxy)ethanone intermediate with the 3-(pyridazin-3-yloxy)piperidine intermediate under acidic or basic conditions to form the final compound.
- Reaction conditions: Use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in a solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
2-(2-Methoxyphenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol or quinone derivative.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Oxidation: Formation of phenol or quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
2-(2-Methoxyphenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Potential use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
作用机制
The mechanism of action of 2-(2-Methoxyphenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological context and the specific target.
相似化合物的比较
Similar Compounds
2-(2-Methoxyphenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)propanone: Similar structure with a propanone backbone instead of ethanone.
2-(2-Methoxyphenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)butanone: Similar structure with a butanone backbone instead of ethanone.
Uniqueness
2-(2-Methoxyphenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
属性
IUPAC Name |
2-(2-methoxyphenoxy)-1-(3-pyridazin-3-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-23-15-7-2-3-8-16(15)24-13-18(22)21-11-5-6-14(12-21)25-17-9-4-10-19-20-17/h2-4,7-10,14H,5-6,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCZRNFXJIQGPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCCC(C2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














